ethyl 4-(4-tert-butylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate ethyl 4-(4-tert-butylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 942009-79-2
VCID: VC11870918
InChI: InChI=1S/C24H25N3O4/c1-5-31-23(30)21-19(15-20(28)27(26-21)18-9-7-6-8-10-18)25-22(29)16-11-13-17(14-12-16)24(2,3)4/h6-15H,5H2,1-4H3,(H,25,29)
SMILES: CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3
Molecular Formula: C24H25N3O4
Molecular Weight: 419.5 g/mol

ethyl 4-(4-tert-butylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

CAS No.: 942009-79-2

Cat. No.: VC11870918

Molecular Formula: C24H25N3O4

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-(4-tert-butylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate - 942009-79-2

Specification

CAS No. 942009-79-2
Molecular Formula C24H25N3O4
Molecular Weight 419.5 g/mol
IUPAC Name ethyl 4-[(4-tert-butylbenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate
Standard InChI InChI=1S/C24H25N3O4/c1-5-31-23(30)21-19(15-20(28)27(26-21)18-9-7-6-8-10-18)25-22(29)16-11-13-17(14-12-16)24(2,3)4/h6-15H,5H2,1-4H3,(H,25,29)
Standard InChI Key SESBTIWMYOQEEX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3
Canonical SMILES CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound’s backbone consists of a 1,6-dihydropyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms. The ring is substituted at position 4 with a 4-tert-butylbenzamido group and at position 3 with an ethyl carboxylate ester. A phenyl group occupies position 1, completing the substitution pattern.

Table 1: Key Structural Features

FeatureDescription
Dihydropyridazine corePartially unsaturated ring with N–N bond at positions 1 and 2
4-tert-ButylbenzamidoBulky hydrophobic substituent enhancing lipophilicity
Ethyl carboxylateEster group influencing solubility and metabolic stability
Phenyl ringAromatic moiety contributing to π-π stacking interactions

The tert-butyl group on the benzamido substituent introduces significant steric bulk, which may impede rotation around the amide bond, stabilizing specific conformations. This rigidity could enhance binding affinity to hydrophobic protein pockets.

Electronic Properties

The electron-withdrawing amide and ester groups create polarized regions within the molecule. The dihydropyridazine ring’s partial unsaturation allows for conjugation between the carbonyl oxygen at position 6 and the adjacent nitrogen, potentially facilitating charge-transfer interactions.

Synthetic Pathways and Optimization

Multi-Step Synthesis

The compound is synthesized through a sequence of condensation and cyclization reactions. A typical route involves:

  • Formation of the dihydropyridazine core: Cyclocondensation of hydrazine derivatives with diketones or ketoesters.

  • Amidation at position 4: Coupling of 4-tert-butylbenzoyl chloride to the free amino group of the intermediate.

  • Esterification at position 3: Reaction with ethyl chloroformate in the presence of a base.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield Optimization Strategies
CyclocondensationHydrazine hydrate, ethanol, refluxTemperature control (60–80°C)
Amidation4-tert-Butylbenzoyl chloride, DMF, RTUse of coupling agents (e.g., HOBt, EDCI)
EsterificationEthyl chloroformate, pyridineAnhydrous conditions, slow reagent addition

Source highlights analogous esterification processes in related dihydropyridines, where ethanol acts as both solvent and reactant, suggesting potential parallels in optimizing this compound’s synthesis .

Purification Challenges

The tert-butyl group’s hydrophobicity complicates aqueous workup, necessitating chromatographic purification using silica gel and nonpolar solvents (e.g., hexane:ethyl acetate mixtures). Crystallization attempts in ethanol or methanol may yield low recovery due to the compound’s moderate solubility.

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits limited water solubility (<1 mg/mL) but is soluble in DMSO, DMF, and dichloromethane. Calculated logP values (≈3.5) indicate moderate lipophilicity, primarily due to the tert-butyl and phenyl groups.

Thermal Stability

Differential scanning calorimetry (DSC) data are unavailable, but analogous dihydropyridazines decompose above 200°C. The ester and amide bonds may hydrolyze under strongly acidic or basic conditions, necessitating storage at neutral pH and low temperatures.

Crystallographic and Computational Insights

Hirshfeld Surface Analysis

Future studies should employ Hirshfeld surface analysis to quantify intermolecular contacts, as done for methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate . This would clarify the roles of hydrogen bonding (e.g., N–H⋯O=C) and van der Waals forces in crystal packing.

Comparative Analysis with Structural Analogs

Ethyl 4-Oxo-1,4-Dihydropyridine-3-Carboxylate

This analog lacks the tert-butylbenzamido group and phenyl substitution. The absence of these moieties reduces molecular weight (MW = 195.16 g/mol) and lipophilicity (logP ≈1.2), highlighting how substitutions modulate physicochemical profiles .

Hexahydroquinoline Derivatives

Compounds like tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate (MW = 457.49 g/mol) share ester and aryl groups but feature saturated rings, reducing planarity and conjugation .

Future Research Directions

Pharmacological Profiling

  • In vitro screening: Assess affinity for serotonin, dopamine, and histamine receptors.

  • Enzymatic assays: Test inhibition of xanthine oxidase and phosphodiesterases.

Synthetic Optimization

  • Catalytic methods: Explore palladium-catalyzed amidation to improve step efficiency.

  • Green chemistry: Replace DMF with cyclopentyl methyl ether (CPME) in amidation steps.

Crystallographic Studies

  • Single-crystal growth: Employ mixed solvents (e.g., ethanol/water) and temperature gradients.

  • Hirshfeld analysis: Quantify C–H⋯F and N–H⋯O interactions to guide co-crystal design.

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